
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2012 by AstraZeneca and is currently undergoing clinical trials as a potential treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.
作用機序
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The drug is highly selective for mutant EGFR and has minimal activity against wild-type EGFR, which is important for reducing the risk of off-target effects.
Biochemical and Physiological Effects
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR mutations. In addition, the drug has been shown to inhibit tumor growth and metastasis in mouse models of NSCLC with EGFR mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been well-tolerated and has demonstrated minimal toxicity in patients with NSCLC.
実験室実験の利点と制限
One advantage of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is the development of resistance in some patients, particularly those with T790M mutations. This has led to the development of combination therapies that target both mutant EGFR and other signaling pathways to overcome resistance.
将来の方向性
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the optimization of dosing and treatment regimens to improve efficacy and reduce toxicity in patients. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes in patients with NSCLC. Finally, there is a need for further research into the mechanisms of resistance to 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and the development of new drugs that can overcome this resistance.
合成法
The synthesis of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,3-dimethylphenylamine to form the intermediate compound. This is followed by the addition of 1-azepanecarbonyl chloride and the deprotection of the nitro group to produce the final product.
科学的研究の応用
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. In vitro studies have shown that 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is highly selective for mutant EGFR and has potent antitumor activity against NSCLC cell lines with T790M mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated high response rates and prolonged progression-free survival in patients with NSCLC with EGFR mutations, including those with T790M mutations.
特性
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-9-8-10-20(18(16)3)23-28(26,27)21-15-19(12-11-17(21)2)22(25)24-13-6-4-5-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHSHNBANCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
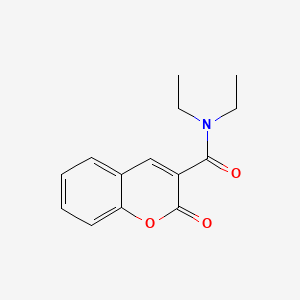
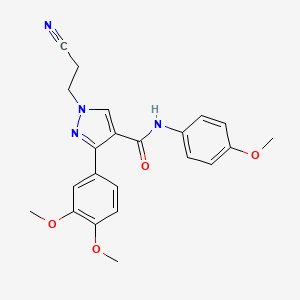
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
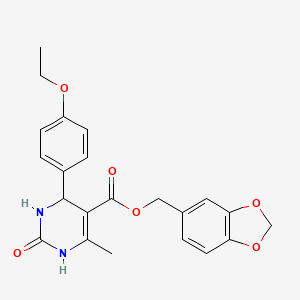
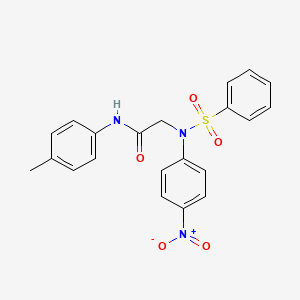
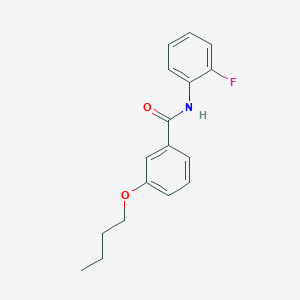
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)